molecular formula C25H25ClN6O4S2 B2642138 ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 887216-17-3

ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2642138
CAS RN: 887216-17-3
M. Wt: 573.08
InChI Key: VBTAXVPVGMSECE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H25ClN6O4S2 and its molecular weight is 573.08. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) discusses the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, derived from ethyl piperazine-1-carboxylate, which were investigated for their antimicrobial, antilipase, and antiurease activities. Some compounds showed good to moderate antimicrobial activity, highlighting the potential of such derivatives in the development of new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This research demonstrates the importance of structural modifications in enhancing biological activity, suggesting that compounds with complex structures like the one could be synthesized and tested for similar purposes (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Carbazole Derivatives and Their Biological Evaluation

Sharma, Kumar, and Pathak (2014) explored the synthesis of carbazole derivatives for their antibacterial, antifungal, and anticancer activities. This indicates the potential of structurally complex molecules in therapeutic applications, which may extend to the compound , given its structural complexity (Sharma, Kumar, & Pathak, 2014).

Novel Synthetic Approaches and Biological Screening

Other studies have focused on the synthesis of novel heterocyclic compounds, including those with piperazine nuclei, and their biological screening for antimicrobial and anticancer properties. These works underscore the value of synthetic chemistry in creating molecules with potential pharmacological applications, relevant to the synthesis and study of the specified compound (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

properties

IUPAC Name

ethyl 4-[2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6O4S2/c1-2-36-24(34)30-12-10-29(11-13-30)22(33)16-37-23-28-27-21(32(23)18-7-5-6-17(26)14-18)15-31-19-8-3-4-9-20(19)38-25(31)35/h3-9,14H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTAXVPVGMSECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

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